molecular formula C11H17NO3 B10761369 Isoproterenol CAS No. 114-45-4

Isoproterenol

Número de catálogo: B10761369
Número CAS: 114-45-4
Peso molecular: 211.26 g/mol
Clave InChI: JWZZKOKVBUJMES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is primarily used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. This compound works by stimulating beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and cardiac output, as well as bronchodilation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isoproterenol can be synthesized through the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and provides this compound hydrochloride in good yield with the desired purity . The reaction conditions typically involve the use of a hydrogenation catalyst and an ion exchange resin to facilitate the reduction process.

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by dissolving the compound in water, followed by the addition of glacial acetic acid and methanol. The solution is then titrated with silver nitrate to determine the chloride content, ensuring the final product meets the required purity standards .

Análisis De Reacciones Químicas

Synthetic Reactions

Isoproterenol hydrochloride is synthesized via a multi-step process involving Friedel-Crafts acylation, nucleophilic substitution, and catalytic hydrogenation ( ):

Step Reagents/Conditions Product
1. Friedel-Crafts acylationCatechol + chloroacetyl chloride, AlCl₃, dichloromethane (0–45°C)2-chloro-3',4'-dihydroxyacetophenone (4)
2. Nucleophilic substitutionCompound (4) + isopropylamine, aprotic solvent (50–70°C), HCl3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride (5a)
3. HydrogenationCompound (5a) + H₂, Pd catalyst, ion-exchange resin (e.g., Amberlyst A-21), 20–30°CThis compound hydrochloride (la)

Key Observations :

  • Impurity-A (structurally similar byproduct) forms during hydrogenation (1–2% yield) but is minimized using ion-exchange resins ( ).

  • Resins reduce impurity formation via adsorption of reactive intermediates, enabling a purity ≥98% ( ).

Metabolic Reactions

This compound is metabolized enzymatically and via conjugation ( ):

Pathway Enzyme/Reagent Metabolite Biological Impact
O-MethylationCatechol O-methyltransferase (COMT)3-O-methylisoprenalineWeak β-antagonist activity
SulfationSulfotransferasesThis compound sulfateInactive, enhances renal excretion
OxidationAutooxidation/ROSAmino chrome (quinone derivative)Cardiotoxic via lipid peroxidation ( )

Kinetics :

  • Plasma half-life: 2.5–5 minutes (IV), 40 minutes (oral) due to extensive first-pass metabolism ( ).

  • Oral bioavailability: <4% ( ).

Oxidation and Degradation

This compound undergoes oxidation under physiological and experimental conditions:

Nitric Oxide (NO)-Mediated Inactivation

  • NO donors (e.g., DEA/NO) oxidize this compound to aminochrome via sequential oxidation, confirmed by HPLC and spectroscopic analysis ( ).

  • Mechanism :
    This compound+NOSemiquinone radicalAminochrome\text{this compound} + \text{NO} \rightarrow \text{Semiquinone radical} \rightarrow \text{Aminochrome}

  • Consequence : Loss of β-agonist activity and induction of oxidative stress ( ).

Peroxynitrite-Induced Oxidation

  • Peroxynitrite (ONOO⁻) rapidly oxidizes this compound to aminochrome, exacerbating myocardial injury in vitro ( ).

Interaction with Reactive Oxygen Species (ROS)

Chronic β-adrenergic stimulation by this compound elevates ROS production, leading to:

  • Lipid peroxidation : Increased malondialdehyde (MDA) and conjugated dienes in cardiac tissue ( ).

  • Calcium overload : Activation of L-type calcium channels via cAMP/PKA, enhancing intracellular Ca²⁺ and mitochondrial dysfunction ( ).

LCMS Quantification

  • Extraction : Liquid-liquid extraction with diethyl ether/dichloromethane ( ).

  • Chromatography : Prontosil ODS C18 column, isocratic elution (methanol/acetonitrile/triethylamine, 60:25:15) ( ).

  • Detection : MRM mode (m/z 212.19 → 135.21 for this compound; m/z 302.19 → 107.05 for dobutamine) ( ).

Stability and Storage

  • Degradation : Light-sensitive; forms degradation products under oxidative conditions ( ).

  • Storage : Protect from light; avoid oxidizing agents ( ).

Aplicaciones Científicas De Investigación

Clinical Applications

Isoproterenol has several approved and off-label uses in clinical medicine:

Indication Description
Approved Indications
Heart block not requiring pacingUsed to manage transient heart block when pacing is not available.
Cardiac arrest from heart blockAdministered when pacemaker therapy is unavailable.
Off-label Uses
BradycardiaTreatment for slow heart rates.
Bronchospasm during anesthesiaUsed to relieve bronchospasm in surgical settings.
Cardiogenic shockProvides hemodynamic support in acute situations.
Provocation of ventricular arrhythmiasEmployed during electrophysiological studies for arrhythmogenic right ventricular cardiomyopathy.
Torsades de pointesUsed to manage specific types of arrhythmias.

This compound's mechanism of action involves stimulation of beta-1 and beta-2 adrenergic receptors, leading to increased cardiac output and peripheral vasodilation .

Research Applications

This compound has been extensively utilized in experimental models to study various cardiovascular conditions:

Myocardial Injury Studies

Research has shown that high doses of this compound can induce myocardial damage, making it a valuable tool for studying heart failure mechanisms. In one study, rats treated with this compound exhibited significant myocardial necrosis and fibrosis, which were mitigated by the administration of ramipril, an angiotensin-converting enzyme inhibitor .

Diabetic Retinopathy Research

In a model of diabetic retinopathy, daily application of this compound was found to inhibit diabetes-induced retinal changes. The treatment improved electrical activity in the retina and reduced markers of inflammation and apoptosis, suggesting a protective role against diabetic complications .

Arrhythmogenic Right Ventricular Cardiomyopathy

This compound testing has demonstrated high sensitivity for diagnosing arrhythmogenic right ventricular cardiomyopathy, particularly in its early stages . This application highlights its role in both diagnostic and therapeutic contexts.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical scenarios:

  • Case Study 1 : A patient with severe bradycardia was successfully treated with this compound infusion, leading to an increase in heart rate and improvement in hemodynamic parameters.
  • Case Study 2 : In a cohort of patients undergoing cardiac surgery, this compound was administered to manage hypotension effectively, demonstrating its utility in perioperative care.

Mecanismo De Acción

Isoproterenol exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) within cells. The elevated cAMP levels result in the relaxation of bronchial, gastrointestinal, and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature .

Comparación Con Compuestos Similares

Isoproterenol is often compared with other beta-adrenergic agonists such as:

    Epinephrine: Both compounds stimulate beta-adrenergic receptors, but epinephrine also has significant alpha-adrenergic activity, leading to vasoconstriction.

    Norepinephrine: Primarily acts on alpha-adrenergic receptors with some beta-adrenergic activity, leading to increased blood pressure and heart rate.

    Dobutamine: A selective beta-1 adrenergic agonist used primarily in the treatment of heart failure and cardiogenic shock.

Uniqueness

This compound’s non-selective beta-adrenergic agonist activity makes it unique among these compounds, as it can simultaneously increase heart rate and cause bronchodilation without significant vasoconstriction .

Actividad Biológica

Isoproterenol, a synthetic catecholamine, is primarily recognized for its role as a non-selective beta-adrenergic agonist. It exerts significant biological activity through the stimulation of beta-1 and beta-2 adrenergic receptors, leading to various physiological responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiac function, and implications in clinical settings.

This compound acts by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors stimulate adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in several downstream effects:

  • Beta-1 Receptor Activation : Primarily located in the heart, activation leads to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect) .
  • Beta-2 Receptor Activation : Found in smooth muscle, particularly in the lungs and vasculature, this activation results in bronchodilation and vasodilation .

Physiological Effects

The administration of this compound has been associated with various physiological changes:

  • Cardiac Effects : this compound infusion has been shown to accelerate heart rate and improve cardiac output. For instance, a case study demonstrated that this compound infusion effectively resolved recurrent ventricular fibrillation in a patient without prior cardiac history .
  • Gene Expression Modulation : Research indicates that this compound alters gene expression profiles related to extracellular matrix (ECM) deposition and cardiac contraction. In animal models, it resulted in upregulation of genes involved in ECM organization while downregulating those associated with fatty acid oxidation and calcium transport .

1. This compound-Induced Cardiac Remodeling

A study involving adult male mice treated with this compound revealed significant cardiac remodeling. Mice receiving subcutaneous doses exhibited increased heart weight and size, collagen deposition, and elevated expression of stress markers such as atrial natriuretic peptide (ANP) .

2. Myocardial Infarction Model

In another investigation utilizing a rat model of this compound-induced myocardial infarction (MI), researchers observed marked histological changes including cardiomyocyte necrosis and interstitial fibrosis. The study aimed to evaluate the protective effects of various compounds against this compound-induced damage .

Table 1: Summary of Biological Activities Induced by this compound

Effect Mechanism Clinical Implication
Increased Heart RateBeta-1 receptor activation increases cAMPUseful in treating bradycardia
Enhanced ContractilityPositive inotropic effect via beta-1 receptorsImproves cardiac output in heart failure
BronchodilationBeta-2 receptor activation relaxes bronchial smooth muscleTreatment for asthma or COPD
VasodilationBeta-2 receptor activation leads to peripheral vasodilationPotential use in shock states

Clinical Applications

This compound has been widely used in clinical settings for various indications:

  • Cardiac Arrhythmias : It is utilized to manage bradycardia and certain types of heart block due to its ability to increase heart rate effectively .
  • Electrophysiology Studies : this compound serves as an induction agent for supraventricular tachycardia during electrophysiological studies, demonstrating a higher success rate compared to epinephrine .

Propiedades

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZZKOKVBUJMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023175
Record name Isoproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.86e+00 g/L
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Isoprenaline is a non-selective beta adrenergic receptor agonist. Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits. Dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP. Cyclic AMP activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Cav1.2. These channels depolarize cells by inward active transport of calcium ions. Agonism of beta-1 adrenergic receptors lead to increased strength of contractility, conduction of nerve impulses, speed of relaxation, and rate in the heart. Agonism of beta-2 adrenergic receptors leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system. In the alveoli, agonism of beta-2 adrenergic receptors, activates similar pathways to the heart, however the end result is regulation of sodium channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and sodium potassium ATPase. PKA phosphorylates scaffolding proteins and sodium channels, increasing the number of sodium channels on the apical side of alveolar cells and increasing active transport of sodium ions into cells. Agonism of beta-2 adrenergic receptors can also increase chloride ion transport across CFTR. Together, these actions lead to passive transport of water out of the alveoli, and the clearance of alveolar fluid.
Record name Isoprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

7683-59-2
Record name Isoproterenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7683-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproterenol [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isoproterenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isoproterenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoproterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprenaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170.5 °C
Record name Isoprenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoproterenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.